Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]-: is a complex organic compound that features a purine base substituted with a benzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]- typically involves the reaction of 6-mercaptopurine with benzyl bromide to introduce the benzylthio group. This is followed by acylation with acetic anhydride to form the acetamide derivative. The reaction conditions often require the use of a base such as potassium carbonate in a solvent like dimethyl sulfoxide .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio group, reverting to the parent purine structure.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: 6-mercaptopurine.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
Chemistry: Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]- is used as a precursor in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The benzylthio group can interact with active sites of enzymes, providing insights into enzyme function and inhibition mechanisms .
Medicine: Its ability to interact with nucleic acids and proteins makes it a candidate for drug development .
Mechanism of Action
The mechanism of action of Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]- involves its interaction with molecular targets such as enzymes and nucleic acids. The benzylthio group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the purine base can intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
6-Mercaptopurine: Lacks the benzylthio group but shares the purine base structure.
N-(6-Benzylthio-9H-purin-9-yl)acetylamino acids: These compounds have similar structures but include amino acid residues.
2-(Benzylthio)acetamide: Similar in having a benzylthio group but differs in the core structure.
Uniqueness: Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]- is unique due to the combination of the benzylthio group and the purine base. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
37154-73-7 |
---|---|
Molecular Formula |
C14H13N5OS |
Molecular Weight |
299.35 g/mol |
IUPAC Name |
N-(6-benzylsulfanylpurin-9-yl)acetamide |
InChI |
InChI=1S/C14H13N5OS/c1-10(20)18-19-9-17-12-13(19)15-8-16-14(12)21-7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3,(H,18,20) |
InChI Key |
MIMNTWOYTNXEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN1C=NC2=C1N=CN=C2SCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.